[4-(4-Nitrophenyl)piperazin-1-yl][6-(phenylsulfonyl)pyridin-3-yl]methanone
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Overview
Description
[4-(4-Nitrophenyl)piperazin-1-yl][6-(phenylsulfonyl)pyridin-3-yl]methanone is a complex organic compound that features a piperazine ring substituted with a nitrophenyl group and a pyridine ring substituted with a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Nitrophenyl)piperazin-1-yl][6-(phenylsulfonyl)pyridin-3-yl]methanone typically involves multiple steps. One common route includes the reaction of 4-nitrophenylpiperazine with a suitable pyridine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[4-(4-Nitrophenyl)piperazin-1-yl][6-(phenylsulfonyl)pyridin-3-yl]methanone can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the piperazine ring.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(4-Nitrophenyl)piperazin-1-yl][6-(phenylsulfonyl)pyridin-3-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology and Medicine
In biological and medicinal research, this compound has shown potential as an inhibitor of specific enzymes and receptors. It is being investigated for its role in modulating biological pathways and its potential therapeutic applications in treating diseases such as cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of [4-(4-Nitrophenyl)piperazin-1-yl][6-(phenylsulfonyl)pyridin-3-yl]methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, inhibiting their activity and modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol: Similar structure but with a phenol group instead of a pyridine ring.
Biphenyl-4-yl (4-(4-nitrophenyl)piperazin-1-yl)methanone: Similar structure but with a biphenyl group instead of a phenylsulfonyl group.
Uniqueness
The uniqueness of [4-(4-Nitrophenyl)piperazin-1-yl][6-(phenylsulfonyl)pyridin-3-yl]methanone lies in its combination of functional groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Properties
Molecular Formula |
C22H20N4O5S |
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Molecular Weight |
452.5 g/mol |
IUPAC Name |
[6-(benzenesulfonyl)pyridin-3-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H20N4O5S/c27-22(17-6-11-21(23-16-17)32(30,31)20-4-2-1-3-5-20)25-14-12-24(13-15-25)18-7-9-19(10-8-18)26(28)29/h1-11,16H,12-15H2 |
InChI Key |
WVVHWXYBOVAYFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CN=C(C=C3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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